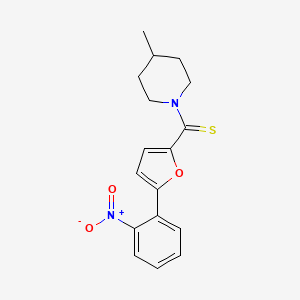

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione

Description

The compound "(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione" features a methanethione (C=S) group bridging a 4-methylpiperidine moiety and a 5-(2-nitrophenyl)furan-2-yl scaffold. The thione group enhances electron delocalization and may influence hydrogen-bonding capacity compared to analogous ketones (C=O).

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-4-2-3-5-14(13)19(20)21/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXKCBVNHJGBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

Formation of the Methanethione Linkage: The final step involves the formation of the methanethione linkage, which can be achieved through thiolation reactions using thiolating agents such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrophenyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenyl-Furan Motifs

2.1.1. Thiazolyl Hydrazone Derivatives ()

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole share the nitrophenyl-furan core but replace the piperidine-thione group with a thiazole-hydrazone system. Key differences include:

- Bioactivity: These derivatives exhibit anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells) activities, though they are less potent than fluconazole (MIC = 2 µg/mL).

- Substituent Effects : The 4-chloro-2-nitrophenyl group in these derivatives increases steric bulk compared to the unsubstituted 2-nitrophenyl group in the target compound, possibly reducing solubility.

2.1.2. Benzothiazolium Bromides ()

Compounds like 3-Benzyl-2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7e) feature a 2-nitrophenylfuran group linked to a benzothiazolium cation. Notable comparisons:

- Synthesis : Reaction times (75 minutes for 7e) and yields (68%) are comparable to other nitrophenyl-furan derivatives. The target compound’s synthesis may follow similar protocols .

- Physicochemical Properties : The melting point of 7e (194–198°C) suggests moderate thermal stability, which could be influenced by the cationic benzothiazolium group. The neutral thione group in the target compound might lower its melting point.

Methanethione Derivatives with Heterocyclic Amines ()

[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione differs in the heterocyclic amine (piperazine vs. piperidine) and substituents (3-chloro- vs. 2-nitrophenyl). Key contrasts:

- Lipophilicity : The 3-chlorophenyl substituent increases hydrophobicity relative to the 2-nitrophenyl group, which may impact bioavailability .

Methanethione-Linked Heterocyclic Systems ()

The compound (1-(4-hydroxy-3-methoxyphenyl)-1H-naphtho[1,3]oxazin-2-yl)(5-(2-nitrophenyl)pyrazol-1-yl)methanethione shares the methanethione group but incorporates a naphtho-oxazin-pyrazole system. Differences include:

- Synthetic Complexity : The naphtho-oxazin moiety requires multi-step synthesis, whereas the target compound’s piperidine-furan structure is simpler.

- Applications : The patent highlights luminescence detection, suggesting methanethione derivatives have diverse utilities beyond antimicrobial/anticancer roles .

Comparative Data Table

Key Trends and Implications

- Heterocyclic Amines : Piperidine derivatives may offer better metabolic stability than piperazine or benzothiazolium systems due to reduced polarity.

- Thione vs.

Biological Activity

(4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a furan ring substituted with a nitrophenyl group and a piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity :

- Antitumor Activity :

- Anti-inflammatory Effects :

Study 1: Antimicrobial Efficacy

A study published in ResearchGate evaluated the antimicrobial properties of various furan derivatives, including those structurally akin to this compound. The results showed significant activity against Gram-positive and Gram-negative bacteria, with a notable MIC of 0.0156 μg/mL for certain derivatives .

Study 2: Anticancer Activity

In vitro tests conducted on cell lines demonstrated that compounds featuring the furan and piperidine structures inhibited cell growth by inducing apoptosis. The study found that treatment with these compounds resulted in a reduction of cell viability by over 60% at concentrations as low as 10 μM .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylpiperidin-1-yl)(5-(2-nitrophenyl)furan-2-yl)methanethione, considering thionation efficiency and regioselectivity challenges?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : Start with 5-(2-nitrophenyl)furfural ( ) as a precursor for the furan-2-yl moiety. React with 4-methylpiperidine to form the amine intermediate.

Thionation : Use Lawesson’s reagent for efficient conversion of the carbonyl group to a thiocarbonyl group (thione), as demonstrated for analogous thioamides .

Purification : Employ column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol.

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., absence of carbonyl peaks at ~170 ppm and appearance of thiocarbonyl signals at ~200 ppm in -NMR).

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 296 K (as in ).

- Refinement : Apply SHELXL-2018 ( ) for structure solution and refinement. For visualization, use ORTEP-3 ( ) to generate thermal ellipsoid plots.

- Validation : Cross-check bond lengths and angles with DFT-optimized geometries (e.g., B3LYP/6-311++G(d,p) basis set) to resolve discrepancies between experimental and theoretical data .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing potential tautomeric forms or conformational flexibility in solution?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature -NMR (e.g., 298–343 K in DMSO-d) to detect tautomeric equilibria via signal splitting or coalescence.

- DFT Calculations : Use Gaussian 16 to model tautomeric states (e.g., thione-thiol tautomerism) and compare relative Gibbs free energies .

- HPLC-DAD : Employ a C18 column with acetonitrile/water (70:30) mobile phase to separate tautomers, as described for structurally related triazole derivatives ().

Q. How do computational methods like DFT complement experimental data in understanding electronic properties?

- Methodological Answer :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict reactivity and charge-transfer interactions .

- Electrostatic Potential (ESP) Maps : Generate ESP surfaces to identify nucleophilic/electrophilic sites, aiding in mechanistic studies of thione reactivity .

- TD-DFT : Simulate UV-Vis spectra (e.g., in methanol) and compare with experimental data to validate π→π* and n→π* transitions .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Effects : Use the IEF-PCM model in DFT to account for solvent polarity in NMR chemical shift calculations (e.g., DMSO vs. CDCl) .

- Scaled Frequencies : Apply empirical scaling factors (e.g., 0.9613 for B3LYP/6-31G*) to match computed -NMR shifts with experimental values .

- Dynamic Corrections : Include Boltzmann-weighted conformational populations in NMR simulations to model flexible substituents (e.g., 4-methylpiperidinyl group) .

Q. How can researchers evaluate the compound’s bioactivity against microbial targets, considering its structural features?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or fungal CYP51. Prioritize binding poses with ΔG < -8 kcal/mol .

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines). Include positive controls (e.g., fluconazole) and assess MIC values .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., ’s dihydropyrimidine-dione derivatives) to identify critical substituents (e.g., nitro group for electron-withdrawing effects) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of the thiocarbonyl group under basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent degradation experiments (pH 7–12) monitored by HPLC (). Use Arrhenius plots to determine activation energy for hydrolysis.

- Computational Insights : Calculate the thiocarbonyl group’s charge density (via NBO analysis) to predict susceptibility to nucleophilic attack .

- Comparative Analysis : Contrast with structurally stable thioamides (e.g., DFPM in ) to identify stabilizing factors (e.g., steric shielding by 4-methylpiperidine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.